WYE-354 - 1062169-56-5

WYE-354

Catalog Number: EVT-287262
CAS Number: 1062169-56-5
Molecular Formula: C24H29N7O5
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[6-[4-(methoxycarbonylamino)phenyl]-4-(4-morpholinyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinecarboxylic acid methyl ester is a carbamate ester.

1. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized using a FeCl3-SiO2 catalyst. Its structure includes a thieno[2,3-d]pyrimidine moiety. []

2. 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one []

Compound Description: This compound represents a pyrido(2,3-d)pyrimidin-4-one derivative. It was synthesized as part of a study investigating cytotoxic activity and its potential as a tyrosine kinase and thymidylate synthase inhibitor. []

3. 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines []

Compound Description: This series of compounds, containing a 1,3-benzothiazole group, was designed for potential cytotoxic activity against specific cancer cell lines. []

4. N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

Compound Description: This class of compounds, including variations in N(4) substitution, was studied for their hydrogen bonding patterns in solid-state crystal structures. []

5. 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one []

Compound Description: This compound serves as a precursor for synthesizing various pyrazolo[3,4-d]pyrimidin-4-ones. It was central to a study investigating anticancer activity against the MCF-7 human breast adenocarcinoma cell line. []

6. 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones []

Compound Description: This series of compounds, derived from the reaction of a pyrazoloxazine derivative with aromatic aldehydes, was investigated for its anticancer activity, particularly against the MCF-7 cell line. []

7. Pyrazolo[3,4-d]pyrimidine derivatives containing indole moiety []

Compound Description: This series of thirteen compounds, designed by combining the pyrazolo[3,4-d]pyrimidine and indole moieties, was synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. []

8. Methyl 3-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1H-indole-6-carboxylate (5m) []

Compound Description: This specific compound, part of the pyrazolo[3,4-d]pyrimidine derivatives containing the indole moiety, demonstrated potent antiproliferative activity, particularly against the MCF-7 cell line, with promising activity against Topo II. []

9. 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) []

Compound Description: This compound, AZD5363, is an AKT inhibitor investigated for its anticancer activity, specifically in combination with other agents like WEE1 inhibitors. []

10. 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775) []

Compound Description: This compound, AZD1775, is a WEE1 inhibitor investigated in combination with AKT inhibitors like AZD5363 for potential synergistic effects in cancer treatment. []

11. 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide []

Compound Description: This compound was identified as a potent inhibitor of RET, including its gatekeeper mutant, showcasing its potential in targeting RET-driven cancers. []

Source and Classification

WYE-354 was developed through medicinal chemistry efforts at Wyeth Discovery. It belongs to a class of compounds known as mTOR inhibitors, which are being investigated for their ability to modulate pathways involved in cancer progression and resistance to chemotherapy . The compound is classified as a heterocyclic organic compound due to its complex ring structure that includes nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of WYE-354 involves several steps typical of drug development processes, focusing on optimizing its potency and selectivity towards mTOR. The synthetic pathway includes:

  1. Formation of the Core Structure: The initial step typically involves the construction of the bicyclic core structure that is characteristic of many mTOR inhibitors.
  2. Modification with Functional Groups: Subsequent reactions introduce various functional groups that enhance binding affinity to the mTOR active site. This includes the incorporation of morpholine rings and urea moieties, which are crucial for establishing hydrogen bonds with key residues in the mTOR binding pocket .
  3. Purification and Characterization: After synthesis, WYE-354 is purified using chromatographic techniques and characterized through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Molecular Structure Analysis

Structure and Data

WYE-354 features a complex molecular structure that allows it to effectively bind to the mTOR active site. Key structural elements include:

  • Morpholine Ring: This component interacts with the hinge region of mTOR.
  • Urea Moiety: Essential for forming hydrogen bonds with critical amino acids like Lys2187 and Asp2195 within the mTOR catalytic site.

The molecular formula for WYE-354 is C₁₉H₂₃N₅O₂, and its structural representation reveals how these components are arranged spatially to facilitate interaction with mTOR .

Chemical Reactions Analysis

Reactions and Technical Details

WYE-354 acts primarily through competitive inhibition of mTOR by binding to its ATP-binding site. Key reactions include:

  1. Inhibition of Phosphorylation: WYE-354 effectively inhibits phosphorylation events mediated by both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). For example, it reduces phosphorylation levels of substrates such as p-Akt S473 and p-S6K T389 in various cancer cell lines .
  2. Cell Cycle Arrest: Treatment with WYE-354 leads to G1 phase cell cycle arrest in sensitive cancer cell lines, demonstrating its potential as an anticancer agent by disrupting normal cell cycle progression .
Mechanism of Action

Process and Data

WYE-354 exerts its effects by targeting the mTOR signaling pathway, which is often dysregulated in cancer:

  1. Inhibition of mTOR Activity: By binding to the ATP site on mTOR, WYE-354 prevents substrate phosphorylation, leading to decreased activity of downstream signaling pathways including those involving Akt .
  2. Induction of Apoptosis: The inhibition of mTOR activity results in reduced protein synthesis and downregulation of angiogenic factors, promoting apoptosis in cancer cells .
  3. Restoration of Chemosensitivity: Notably, WYE-354 has been shown to restore sensitivity to chemotherapeutic agents like Adriamycin in multidrug-resistant acute myeloid leukemia cells by inhibiting ATP-binding cassette subfamily B member 1-mediated efflux .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: WYE-354 is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.
  • Stability: The compound remains stable when stored at temperatures below -20°C for extended periods .

Chemical Properties

WYE-354 exhibits characteristics typical of small molecule inhibitors:

  • Lipophilicity: This property enhances its bioavailability and facilitates cellular uptake.
  • Molecular Weight: The molecular weight is approximately 353.42 g/mol, which is favorable for drug-like properties.
Applications

Scientific Uses

WYE-354 has several promising applications in scientific research and clinical settings:

  1. Cancer Research: As a selective inhibitor of mTOR, it is being studied for its potential to treat various cancers by disrupting aberrant signaling pathways.
  2. Overcoming Drug Resistance: Its ability to restore chemosensitivity makes it a candidate for combination therapies aimed at treating multidrug-resistant cancers .
  3. In Vivo Studies: Animal models have demonstrated significant antitumor activity when treated with WYE-354, particularly in tumors lacking PTEN expression .
Introduction to WYE-354: Biochemical and Pharmacological Context

Structural Characterization and Physicochemical Properties of WYE-354

WYE-354 (CAS 1062169-56-5) is a synthetic organic compound with the molecular formula C₂₄H₂₉N₇O₅ and a molecular weight of 495.53 g/mol [1] [7] [8]. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with morpholine and piperidine carboxylate groups, critical for its target specificity. The compound has a topological polar surface area of 123.94 Ų, 11 hydrogen bond acceptors, and 1 hydrogen bond donor, contributing to its membrane permeability [8]. It demonstrates moderate lipophilicity (XLogP ≈ 2.85) and violates one of Lipinski's rules (molecular weight >500), potentially impacting bioavailability [8].

Solubility profiling indicates high solubility in DMSO (99 mg/mL, 199.78 mM) but insolubility in water and ethanol [1] [4]. Stability assessments recommend storage at -20°C for long-term preservation [4] [7].

Table 1: Physicochemical Profile of WYE-354

PropertyValue
Molecular FormulaC₂₄H₂₉N₇O₅
Molecular Weight495.53 g/mol
CAS Number1062169-56-5
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1
XLogP2.85
Topological Polar Surface Area123.94 Ų
Solubility (DMSO)99 mg/mL (199.78 mM)
Solubility (Water)Insoluble

Historical Development of mTOR Inhibitors and WYE-354’s Discovery

The development of mTOR inhibitors evolved through distinct generations. First-generation rapalogs (e.g., temsirolimus, everolimus) exhibited limited efficacy due to incomplete mTORC1 inhibition and failure to target mTORC2 [5] [9]. This spurred research into ATP-competitive inhibitors capable of dual mTORC1/2 suppression. WYE-354 emerged from a morpholino-linked pyrimidine derivative series developed by Wyeth (now Pfizer) in the late 2000s [5] [9]. It was engineered for enhanced selectivity toward mTOR over PI3K isoforms, showing >100-fold selectivity for mTOR versus PI3Kα (IC₅₀ mTOR = 5 nM vs. PI3Kα = 1.89 μM) and >500-fold versus PI3Kγ (IC₅₀ = 7.37 μM) [1] [4]. This selectivity profile positioned it as a superior pharmacological tool compared to early dual PI3K/mTOR inhibitors (e.g., PI-103, BEZ-235), which often caused off-target toxicity [5] [9].

mTOR Signaling Pathway: Mechanistic Basis for WYE-354 Targeting

Molecular Architecture of mTOR Complexes

The mTOR kinase operates within two multiprotein complexes: mTORC1 and mTORC2. mTORC1 integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis via phosphorylation of S6K1 and 4E-BP1 [3] [5]. mTORC2 phosphorylates AKT at Ser473, facilitating full kinase activation and promoting cell survival, metabolism, and cytoskeletal organization [3] [9]. Unlike rapalogs, which partially inhibit mTORC1 and spare mTORC2, WYE-354 binds the ATP-catalytic site of mTOR, directly inhibiting kinase activity in both complexes [1] [3] [5].

WYE-354’s Biochemical Mechanism of Action

WYE-354 acts as a potent ATP-competitive inhibitor with an IC₅₀ of 5 nM against recombinant mTOR kinase activity [1] [4]. In cellular models (e.g., HEK293, U87MG), concentrations as low as 0.2–5 μM effectively dephosphorylate mTORC1 substrates (S6K1 Thr389) and mTORC2 substrates (AKT Ser473) without affecting AKT Thr308 [1] [6]. This dual inhibition disrupts oncogenic signaling cascades, evidenced by:

  • Cell Cycle Arrest: Induction of G1-phase arrest in tumor cells (e.g., LNCaP, IC₅₀ = 0.355 μM) via downregulation of cyclins and cyclin-dependent kinases [1] [7].
  • Autophagy Activation: Suppression of mTORC1-mediated autophagy inhibition, promoting degradation of cellular components [4] [9].
  • Apoptosis Induction: Caspase activation and mitochondrial dysfunction in sensitive cell lines (e.g., MDA-MB-361, HCT116) [1] [6].

Table 2: Cellular Effects of WYE-354 Across Tumor Models

Cell LineEffectConcentrationOutcome
HEK293mTOR Kinase Inhibition4.3 nMBlocked S6K1 phosphorylation
LNCaPCytotoxicity355 nMReduced cell viability (72h)
G-415 (Gallbladder)Migration/Invasion Suppression1 μM>60% reduction vs. control
K562/Adr500 (AML)Chemosensitization to Adriamycin0.2–1 μM5-fold ↓ in Adriamycin IC₅₀

Overcoming Multidrug Resistance (MDR)

A pivotal action of WYE-354 is its ability to reverse ABCB1 (P-glycoprotein)-mediated multidrug resistance. In Adriamycin-resistant AML cells (K562/Adr500), sub-cytotoxic concentrations (0.2–1 μM) inhibit ABCB1 efflux function, increasing intracellular Adriamycin accumulation by >3-fold [2] [10]. Computational modeling confirms WYE-354 binds the ABCB1 substrate pocket, stimulating ATPase activity and competitively blocking chemotherapeutic efflux [2] [10]. This chemosensitization restores apoptosis and G2/M arrest without altering ABCB1 expression levels.

Table 3: Key mTOR Inhibitor Classes and Selectivity Profiles

Inhibitor ClassExamplesmTORC1 InhibitionmTORC2 InhibitionPI3K Selectivity
RapalogsEverolimus, TemsirolimusPartialMinimalNone
Dual PI3K/mTORBEZ-235, PI-103HighHighLow (simultaneous PI3K inhibition)
Selective mTOR (ATP-competitive)WYE-354, AZD8055HighHigh>100-fold vs. PI3K

Properties

CAS Number

1062169-56-5

Product Name

WYE-354

IUPAC Name

methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Molecular Formula

C24H29N7O5

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32)

InChI Key

IMXHGCRIEAKIBU-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

WYE354; WYE-354; WYE 354

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.